molecular formula C12H14O2 B7937617 1-(3-Cyclobutoxyphenyl)ethan-1-one

1-(3-Cyclobutoxyphenyl)ethan-1-one

Cat. No.: B7937617
M. Wt: 190.24 g/mol
InChI Key: JWUFTEJQIQLBQM-UHFFFAOYSA-N
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Description

1-(3-Cyclobutoxyphenyl)ethan-1-one is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of compounds featuring an aryl ketone moiety, which are frequently utilized as key intermediates in the synthesis of more complex, biologically active molecules . The cyclobutoxy substituent on the phenyl ring is a structurally distinct feature that can influence the compound's properties and its interactions in biological systems. Compounds with cyclobutane and aryl ketone structures are prevalent in drug discovery research. For instance, similar cyclobutyl phenyl ketone derivatives have been identified as valuable precursors for the stereospecific synthesis of 1,3-disubstituted cyclobutanes, an emerging scaffold in medicinal chemistry that can enhance pharmacological properties like metabolic stability and binding efficiency . Furthermore, structurally complex molecules containing a cyclobutyl ethanone core have been synthesized and studied for their diverse biological activities, including antimicrobial and antioxidant effects . This compound is intended for use as a research chemical in laboratory settings only. This compound is provided "For Research Use Only (RUO)," and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this product according to established laboratory safety protocols.

Properties

IUPAC Name

1-(3-cyclobutyloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(13)10-4-2-7-12(8-10)14-11-5-3-6-11/h2,4,7-8,11H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUFTEJQIQLBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Classification and Structural Features

1-(3-Cyclobutoxyphenyl)ethan-1-one (B6228574), with the CAS number 863654-47-1, is an organic compound that belongs to the class of aryl ketones. aablocks.combldpharm.comkolabshop.com Its molecular structure is characterized by three key components: a phenyl ring, an ethanone (B97240) (or acetyl) group, and a cyclobutoxy group.

The ethanone substituent (-COCH₃) is attached to the benzene (B151609) ring, making the compound an acetophenone (B1666503) derivative. The cyclobutoxy group (-O-c-C₄H₇) is an ether linkage where a four-membered cyclobutane (B1203170) ring is attached to the phenyl ring via an oxygen atom at the meta-position (position 3) relative to the acetyl group.

The presence of the strained cyclobutane ring is a significant structural feature. The bond angles within the cyclobutane ring deviate considerably from the ideal sp³ tetrahedral angle of 109.5°, leading to significant ring strain. This inherent strain can influence the molecule's reactivity and conformational preferences. The ether linkage introduces a degree of flexibility, allowing the cyclobutyl group to orient itself in various spatial arrangements relative to the phenyl ring.

Interactive Data Table: Key Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
CAS Number 863654-47-1
Chemical Name This compound
Alternate Name 3-Cyclobutoxyacetophenone
Class Aryl Ketone

Academic Significance in Contemporary Synthetic Organic Chemistry

While specific research applications for 1-(3-Cyclobutoxyphenyl)ethan-1-one (B6228574) are not extensively documented in publicly available literature, its structural motifs suggest significant potential in various areas of synthetic organic chemistry, particularly in medicinal chemistry and materials science.

The incorporation of a cyclobutane (B1203170) ring is a recognized strategy in drug design. chemicalbook.com The strained four-membered ring can act as a bioisostere for other groups, influencing the molecule's conformation and metabolic stability. The rigid nature of the cyclobutane scaffold can help in positioning pharmacophoric elements in a desired orientation for optimal interaction with biological targets.

Aryl ketones are versatile intermediates in organic synthesis. The ketone functionality can be readily transformed into a variety of other functional groups, including alcohols, alkenes, and amines, opening avenues for the synthesis of a diverse range of derivatives. For instance, the ketone could be a precursor for the synthesis of more complex chiral molecules through asymmetric reduction or other stereoselective transformations.

The commercial availability of this compound from various chemical suppliers suggests its use as a building block in larger, more complex molecular structures, likely in proprietary drug discovery programs or in the development of novel organic materials. Its structure combines a flexible ether linkage with a rigid cyclobutyl group and a reactive ketone, providing a unique scaffold for chemical exploration.

Advanced Spectroscopic Elucidation of 1 3 Cyclobutoxyphenyl Ethan 1 One and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(3-Cyclobutoxyphenyl)ethan-1-one (B6228574), the spectrum is predicted to show distinct signals corresponding to the aromatic, cyclobutoxy, and acetyl protons.

The protons on the benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. libretexts.org The substitution pattern (meta) will lead to a complex splitting pattern. The proton ortho to the acetyl group is expected to be the most downfield, followed by the other aromatic protons. The cyclobutoxy group introduces further complexity. The proton attached to the ether oxygen (methine proton) is expected to be a multiplet around δ 4.5-5.0 ppm. The methylene (B1212753) protons of the cyclobutyl ring will likely appear as complex multiplets in the upfield region, around δ 1.5-2.5 ppm. The methyl protons of the acetyl group will appear as a sharp singlet, expected around δ 2.6 ppm. rsc.org

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic7.6 - 7.8m2H
Aromatic7.3 - 7.5m2H
Cyclobutoxy (CH-O)4.6 - 4.8p1H
Acetyl (CH₃)2.6s3H
Cyclobutoxy (CH₂)2.3 - 2.5m2H
Cyclobutoxy (CH₂)1.9 - 2.1m2H
Cyclobutoxy (CH₂)1.6 - 1.8m2H

This table is based on predicted values derived from analogous structures.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically around δ 197 ppm. rsc.org The aromatic carbons will appear in the range of δ 110-160 ppm. libretexts.org The carbon atom attached to the oxygen of the cyclobutoxy group (C-O) will be in the range of δ 70-80 ppm. The methyl carbon of the acetyl group will appear further upfield, around δ 26 ppm. rsc.org The methylene carbons of the cyclobutyl ring will have chemical shifts in the range of δ 10-40 ppm. docbrown.info

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~197
Aromatic (C-O)~158
Aromatic (C-C=O)~138
Aromatic (CH)~129
Aromatic (CH)~122
Aromatic (CH)~118
Aromatic (CH)~115
Cyclobutoxy (CH-O)~75
Cyclobutoxy (CH₂)~30
Acetyl (CH₃)~26
Cyclobutoxy (CH₂)~13

This table is based on predicted values derived from analogous structures.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity within the cyclobutyl ring and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbon atoms. For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₄O₂), the expected exact mass would be calculated and compared to the measured mass to confirm the molecular formula. The molecular weight of C₁₂H₁₄O₂ is 190.0994 g/mol . HRMS would be able to confirm this with a high degree of certainty. nist.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule.

For this compound, several key fragmentation pathways can be predicted:

Loss of the methyl group: A primary fragmentation would be the loss of the methyl group (•CH₃, 15 Da) from the acetyl group, leading to the formation of a stable acylium ion.

Loss of the acetyl group: Cleavage of the bond between the carbonyl group and the aromatic ring would result in the loss of an acetyl radical (•COCH₃, 43 Da).

McLafferty Rearrangement: While less common for aromatic ketones, if there are gamma-hydrogens available on a side chain, a McLafferty rearrangement could occur. In this case, the cyclobutyl ring does not provide suitably positioned hydrogens for a classic McLafferty rearrangement.

Fragmentation of the cyclobutoxy group: The cyclobutyl ring can undergo fragmentation, for example, by losing ethylene (B1197577) (C₂H₄, 28 Da).

The analysis of isotopic patterns, particularly for elements with multiple common isotopes, can further aid in structural elucidation. For this compound, the primary isotopic pattern will be determined by the natural abundance of ¹³C.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Notes
190[M]⁺Molecular ion
175[M - CH₃]⁺Loss of a methyl radical
147[M - COCH₃]⁺Loss of an acetyl radical
133[M - C₄H₇]⁺Loss of a cyclobutyl radical
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
43[CH₃CO]⁺Acetyl cation

This table is based on predicted fragmentation patterns.

By combining the data from these various spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further studies of its chemical reactivity and potential applications.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

A hypothetical IR data table for this compound is presented below, based on characteristic group frequencies for similar compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch3000-2850Medium
Carbonyl (C=O) Stretch~1690Strong
Aromatic C=C Stretch1600-1450Medium to Weak
C-O-C Asymmetric Stretch~1250Strong
C-O-C Symmetric Stretch~1050Medium

Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations. nih.gov It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability.

In the Raman spectrum of this compound, the carbonyl (C=O) stretch is also expected to be a prominent feature, though its intensity can vary. ias.ac.in Aromatic ring vibrations, particularly the ring "breathing" mode, often produce very strong signals in Raman spectra. ias.ac.in For acetophenone (B1666503), the ring stretching vibration is observed as an intense band around 1600 cm⁻¹. ias.ac.in The symmetric C-H stretching of the methyl group, which might be weak in the IR spectrum, could be more pronounced in the Raman spectrum. The cyclobutyl ring vibrations would also contribute to the unique Raman fingerprint of the molecule.

Below is a table of expected prominent Raman shifts for this compound.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Methyl C-H Symmetric Stretch~2940Medium to Strong
Carbonyl (C=O) Stretch~1690Medium to Strong
Aromatic Ring Stretch~1600Strong
Ring Breathing Mode~1000Strong

X-ray Crystallography for Absolute Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the exact positions of the atoms.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information. mdpi.com This includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It would reveal the planarity of the phenyl ring and the puckering of the cyclobutane (B1203170) ring. Furthermore, the analysis would elucidate the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal lattice. While a crystal structure for this specific compound is not publicly available, analysis of related structures, such as substituted acetophenones, has provided valuable insights into their solid-state conformations. acs.org

A hypothetical table of selected crystallographic parameters that would be obtained is shown below.

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic)
Space GroupThe symmetry of the crystal lattice
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ)
Bond LengthsPrecise distances between bonded atoms (e.g., C=O, C-O, C-C)
Bond AnglesAngles between three connected atoms (e.g., C-CO-C)
Torsion AnglesDihedral angles describing the conformation of the molecule

Electron Energy-Loss Spectroscopy (EELS) for Local Electronic and Bonding Information

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy lost by electrons as they pass through a thin sample. wikipedia.org It is typically performed in a transmission electron microscope (TEM) and can provide information about the elemental composition, chemical bonding, and electronic properties of a material at a high spatial resolution. measurlabs.comnih.gov

In the context of this compound, EELS could provide valuable insights into its electronic structure. The low-loss region of the EELS spectrum (0-50 eV) would reveal information about plasmon excitations and interband transitions, including the π-π* transition associated with the aromatic ring. researchgate.net The core-loss region shows sharp ionization edges corresponding to the excitation of core electrons to unoccupied states. The fine structure of these edges, known as the Energy-Loss Near-Edge Structure (ELNES), is sensitive to the local chemical environment and oxidation state of the atoms. For instance, the carbon K-edge and oxygen K-edge ELNES would provide information about the bonding environment of these atoms within the molecule.

A table summarizing the type of information obtainable from an EELS analysis of this compound is provided below.

EELS Region Energy Range Information Obtained
Low-Loss0 - 50 eVPlasmon excitations, π-π* transitions of the aromatic ring, dielectric properties.
Core-Loss (Carbon K-edge)~284 eVInformation on sp² and sp³ hybridized carbon atoms, C=O and C-O bonding.
Core-Loss (Oxygen K-edge)~532 eVInformation on the carbonyl and ether oxygen environments, oxidation state.

Computational Chemistry and Theoretical Investigations of 1 3 Cyclobutoxyphenyl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and related properties of molecules with a high degree of accuracy. These methods solve the Schrödinger equation, or its density-based equivalent, for a given molecular system.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for the conformational analysis of flexible molecules like 1-(3-cyclobutoxyphenyl)ethan-1-one (B6228574), which has rotational freedom around the bond connecting the phenyl ring and the acetyl group, as well as the puckering of the cyclobutane (B1203170) ring.

A hypothetical conformational analysis of this compound using DFT could involve rotating the dihedral angle between the acetyl group and the phenyl ring, as well as considering different puckering states of the cyclobutane ring.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle (C-C-C=O)Cyclobutane PuckeringRelative Energy (kcal/mol)
10° (Planar)Puckered0.00
230°Puckered1.5
360°Puckered3.2
490° (Perpendicular)Puckered4.5
50° (Planar)Planar5.8

Note: This data is illustrative and based on typical energy profiles for substituted acetophenones.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a pathway to very high accuracy. The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation, a crucial factor for quantitative predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation, leading to more accurate results. These methods are computationally more demanding than DFT and are often used to benchmark the results of less expensive methods or for systems where DFT may not be reliable. For a molecule like this compound, high-accuracy ab initio calculations could be employed to refine the energies of key conformers or transition states identified by DFT. doi.org

The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility for describing the electron distribution and lead to more accurate results, but at a significantly higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The choice of basis set is a compromise between desired accuracy and available computational resources. For a molecule of the size of this compound, a medium-sized basis set like 6-311G(d,p) or cc-pVTZ in conjunction with DFT would likely provide reliable geometries and relative energies. mdpi.com The computational expense scales rapidly with the number of basis functions, making calculations with very large basis sets on large molecules challenging. nih.gov

Table 2: Comparison of Computational Expense for Different Methods and Basis Sets

MethodBasis SetRelative Computational Cost
HF6-31G*Low
DFT (B3LYP)6-311G(d,p)Moderate
MP2cc-pVTZHigh
CC (CCSD(T))aug-cc-pVTZVery High

Note: This table provides a qualitative comparison of computational costs.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum chemical methods are powerful for studying electronic properties, they are often too computationally expensive for exploring the long-timescale dynamics or the vast conformational space of flexible molecules. Molecular mechanics and molecular dynamics simulations address this limitation.

Molecular Mechanics (MM) methods use a classical mechanical force field to describe the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally much faster than quantum mechanics, allowing for the rapid exploration of the conformational space of large and flexible molecules. For this compound, MM simulations can be used to sample a wide range of conformations by systematically rotating the rotatable bonds and puckering the cyclobutane ring. This exploration helps in identifying low-energy conformers that can then be further analyzed using more accurate DFT or ab initio methods. The resulting energy landscape provides a comprehensive picture of the molecule's conformational preferences. youtube.com

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the study of the dynamic behavior of this compound, including its vibrational motions and conformational transitions. MD simulations are particularly valuable for understanding how the molecule behaves in a condensed phase, such as in a solvent or in a solid state, by explicitly including the surrounding environment. These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the molecule's bulk properties. nih.govmdpi.com For instance, an MD simulation could show how the cyclobutylphenyl group interacts with neighboring molecules in a crystal lattice or with solvent molecules in a solution.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. This process allows for the characterization of transition states, which are the highest energy points along the reaction coordinate and are crucial for understanding reaction kinetics.

For a ketone like this compound, a relevant reaction to study computationally would be its enolization, a fundamental process in organic chemistry. researchgate.net Density Functional Theory (DFT) is a common quantum mechanical method used for such investigations. scispace.comresearchgate.net

Table 1: Hypothetical Thermodynamic Data for the Enolization of this compound

ParameterValue (kcal/mol)
Enthalpy of Reaction (ΔH)Data not available
Gibbs Free Energy of Activation (ΔG‡)Data not available
Enthalpy of Activation (ΔH‡)Data not available
Entropy of Activation (ΔS‡)Data not available

Note: The table above is illustrative. Specific values would need to be calculated using computational chemistry software.

The computational process would involve:

Geometry Optimization: Finding the lowest energy structures of the ketone (reactant), the enol (product), and the transition state connecting them.

Frequency Calculation: Confirming the nature of the stationary points. The reactant and product will have all positive vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Energy Calculation: Determining the relative energies of the reactant, product, and transition state to calculate the thermodynamic and kinetic parameters of the reaction.

These calculations would provide insights into the rate of enolization and how substituents on the aromatic ring or the cyclobutyl group might influence this process. For instance, studies on substituted acetophenones have shown that electron-withdrawing groups can affect the rate of enolization. researchgate.net

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). scispace.comresearchgate.netresearchgate.net These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

In Silico NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. youtube.com These calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl CarbonData not availableData not available
Methyl ProtonsData not availableData not available
Aromatic ProtonsData not availableData not available
Cyclobutyl ProtonsData not availableData not available

Note: The table above is illustrative. Specific values would require both computational prediction and experimental measurement.

Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations of the molecule or by refining the computational method. youtube.com

In Silico Vibrational Spectroscopy: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. researchgate.netresearchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for approximations in the computational method and anharmonicity in the real molecule. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Functional GroupPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O StretchData not availableData not available
C-H Stretch (Aromatic)Data not availableData not available
C-H Stretch (Aliphatic)Data not availableData not available

Note: The table above is illustrative. Specific values would require both computational prediction and experimental measurement.

The correlation between predicted and experimental spectroscopic data serves as a powerful validation tool for the proposed structure of a compound. youtube.com

Application of Machine Learning and Artificial Intelligence in Chemical Space Exploration for Analogues

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the process of drug discovery and materials science by enabling the rapid exploration of vast chemical spaces. nih.govnih.govdrugtargetreview.com For a molecule like this compound, which could serve as a scaffold for developing new therapeutic agents, these technologies can be used to design and prioritize analogues with desired properties. mdpi.comstudyraid.com

Generative Models: Recurrent Neural Networks (RNNs) and other generative models can be trained on large databases of known molecules to learn the rules of chemical structure and bonding. nih.govresearchgate.net These models can then generate novel molecular structures that are similar to a starting compound like this compound but with variations in substituents and functional groups. nih.govresearchgate.net

Predictive Models (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to correlate the structural features of molecules with their biological activity or physicochemical properties. ajol.inforesearchgate.net For analogues of this compound, a QSAR model could be developed to predict properties such as:

Binding affinity to a specific biological target (e.g., a G-protein coupled receptor or a kinase). nih.govmdpi.com

Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME).

Toxicity.

Table 4: Hypothetical QSAR Model for Predicting Biological Activity of this compound Analogues

AnalogueStructural Features (Descriptors)Predicted Activity (e.g., IC₅₀ in µM)
Analogue 1e.g., Hammett constant, molecular weight, logPData not available
Analogue 2e.g., Hammett constant, molecular weight, logPData not available
Analogue 3e.g., Hammett constant, molecular weight, logPData not available

Note: This table illustrates the type of data a QSAR model would generate. The specific descriptors and predicted activities would depend on the biological target and the training data used.

The integration of generative and predictive models allows for an iterative cycle of in silico design, prediction, and prioritization, significantly accelerating the discovery of novel compounds with optimized properties before committing to costly and time-consuming chemical synthesis and experimental testing. drugtargetreview.com This approach is particularly valuable in identifying promising lead compounds in the early stages of drug discovery. sebastianraschka.comnih.gov

Role of 1 3 Cyclobutoxyphenyl Ethan 1 One in Advanced Organic Synthetic Strategies

As a Versatile Building Block for Complex Molecular Architectures

The structure of 1-(3-Cyclobutoxyphenyl)ethan-1-one (B6228574) inherently contains several key features that render it a valuable building block. The cyclobutyl moiety, a strained four-membered ring, can participate in various ring-opening or rearrangement reactions, providing access to diverse linear or more complex cyclic systems. The aryl ketone portion of the molecule allows for a wide range of classical and modern transformations, including nucleophilic additions, alpha-functionalization, and cross-coupling reactions.

Researchers have leveraged these features to construct elaborate molecular architectures. For instance, the ketone can be transformed into an alkene via Wittig-type reactions, which can then undergo further functionalization. The aromatic ring can be subjected to electrophilic or nucleophilic aromatic substitution to introduce additional substituents, thereby increasing molecular complexity.

Development of Novel Reaction Methodologies Utilizing its Functional Groups

The unique electronic and steric environment of this compound makes it an interesting substrate for the development of new reaction methodologies. The interplay between the electron-withdrawing ketone and the cyclobutyl-substituted aromatic ring influences the reactivity of each functional group.

A notable area of research has been the palladium(II)-catalyzed enantioselective C(sp³)–H arylation of cyclobutyl ketones. nih.gov In these methodologies, a chiral transient directing group is often employed to achieve high levels of stereocontrol. The cyclobutyl ketone substrate undergoes functionalization at the α-position, leading to the formation of chiral arylated products with good to excellent enantioselectivities. nih.gov This approach has demonstrated tolerance for a variety of functional groups on both the aryl iodide coupling partner and the cyclobutyl ketone itself. nih.gov

Investigation of Structure-Reactivity Relationships in Cyclobutyl-Substituted Aryl Ketones

The study of cyclobutyl-substituted aryl ketones, such as this compound, provides valuable insights into structure-reactivity relationships. The steric bulk and ring strain of the cyclobutyl group can significantly influence the rates and outcomes of reactions at adjacent functional groups.

For example, in the context of C-H activation reactions, the cyclobutyl group has been shown to be compatible with the reaction conditions, allowing for selective functionalization. nih.gov Isotopic labeling studies, such as deuterium (B1214612) incorporation experiments, have been employed to probe the mechanism of these transformations. The observation of significant deuterium incorporation at the C-4 position of the cyclobutyl ring in arylated products suggests that C–H bond cleavage can be a rapid and reversible step under certain conditions. nih.gov This indicates that the rate-limiting step may occur after the initial C-H bond cleavage. nih.gov

The table below summarizes the scope of aryl iodides used in the C(sp³)-H arylation of a model cyclobutyl ketone, showcasing the functional group tolerance of this methodology.

Aryl Iodide SubstituentYield (%)Enantiomeric Ratio (er)
4-CN8598:2
4-NO₂7897:3
4-Ac8298:2
4-Bz8097:3
2-F7596:4
Data derived from studies on related cyclobutyl ketone systems. nih.gov

Stereochemical Control and Chirality Induction in Synthesis Involving the Compound

Achieving stereochemical control is a central challenge in organic synthesis. The use of substrates like this compound in asymmetric catalysis has proven to be a fruitful strategy for inducing chirality. The development of catalytic systems that can effectively differentiate between the enantiotopic C-H bonds of the cyclobutyl ring or the prochiral faces of the ketone is of significant interest.

In the aforementioned Pd(II)-catalyzed C-H arylation, the choice of a chiral ligand is crucial for high enantioselectivity. nih.gov Furthermore, it has been demonstrated that the enantioselectivity can be reversed by changing the silver salt additive in the reaction, providing access to either enantiomer of the product. nih.gov This level of control is highly desirable in the synthesis of chiral molecules, such as pharmaceuticals and natural products. The ability to perform sequential C-H arylation reactions on a simple monosubstituted cyclobutane (B1203170) allows for the efficient construction of complex, chiral trisubstituted cyclobutanes. nih.gov

The scope of ketones that can be functionalized with high enantioselectivity includes various cyclobutyl alkyl ketones, highlighting the robustness of the method.

Ketone R GroupYield (%)Enantiomeric Ratio (er)
Methyl7098:2
Ethyl6597:3
Phenyl6896:4
Methoxy6298:2
Cyclobutyl7297:3
Data derived from studies on related cyclobutyl ketone systems. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Cyclobutoxyphenyl)ethan-1-one in academic research?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where cyclobutoxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include nucleophilic substitution on pre-functionalized acetophenone derivatives. For example, 3-hydroxyacetophenone can be alkylated with cyclobutyl bromide under reflux using anhydrous potassium carbonate as a base .
  • Key Reaction Conditions :

StepReagents/ConditionsPurpose
AlkylationCyclobutyl bromide, K₂CO₃, dry ethanol, refluxIntroduce cyclobutoxy group
PurificationRecrystallization (ethanol/water)Isolate product

Q. Which spectroscopic techniques are employed to characterize this compound, and what key data points confirm its structure?

  • Techniques :

  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), cyclobutyl protons (δ 1.6–2.5 ppm), and acetyl methyl group (singlet, δ 2.6 ppm) .
  • IR Spectroscopy : Strong carbonyl stretch (~1680 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₄O₂ (calculated 190.26 g/mol) .
    • Data Table :
TechniqueKey Peaks/BandsStructural Assignment
¹H NMRδ 2.6 (s, 3H)Acetyl CH₃
IR1680 cm⁻¹Ketone C=O

Advanced Research Questions

Q. How can researchers design experiments to elucidate the influence of the cyclobutoxy group on the compound’s reactivity in nucleophilic addition reactions?

  • Experimental Design :

Comparative Studies : Synthesize analogs with varying substituents (e.g., methoxy, tert-butoxy) and compare reaction kinetics with nucleophiles (e.g., Grignard reagents).

Computational Modeling : Use DFT calculations to analyze electronic effects (e.g., electron-withdrawing/donating nature) of the cyclobutoxy group on the carbonyl’s electrophilicity .

Steric Analysis : Perform X-ray crystallography to assess steric hindrance from the cyclobutyl ring during nucleophilic attack .

  • Data Interpretation : Faster reaction rates in analogs with smaller substituents (e.g., methoxy) would suggest steric effects dominate, while electronic effects are secondary .

Q. In cases where conflicting data arise regarding the biological activity of this compound across studies, what methodological approaches are recommended to reconcile these discrepancies?

  • Resolution Strategies :

  • Dose-Response Curves : Establish standardized assays (e.g., enzyme inhibition IC₅₀) to compare potency across studies .
  • Metabolic Stability Tests : Evaluate if discrepancies arise from differential metabolism (e.g., cytochrome P450 interactions) using liver microsomes .
  • Structural Confirmation : Re-synthesize the compound and verify purity via HPLC to rule out batch variability .
    • Case Study : If Study A reports antimicrobial activity while Study B does not, replicate assays under identical conditions (e.g., bacterial strain, concentration) and include positive controls (e.g., ciprofloxacin) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility profiles of this compound?

  • Methodology :

  • Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, hexane) using gravimetric analysis.
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C to assess thermal effects .
    • Table : Example Solubility Data (mg/mL)
Solvent25°C40°C
DMSO4562
Ethanol1218

Mechanistic Studies

Q. What strategies can be used to probe the compound’s mechanism of action in enzyme inhibition assays?

  • Approaches :

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Docking Simulations : Model interactions between the cyclobutoxy group and enzyme active sites (e.g., using AutoDock Vina) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

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